
5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline (5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI) is an organic compound that has been studied for its potential to act as a drug target and its potential to be used in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
作用機序
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is believed to act as a drug target by binding to certain proteins in cancer cells, which prevents them from growing and dividing. This compound has also been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been found to have a number of other effects, such as reducing the risk of cardiovascular disease, reducing the risk of stroke, and reducing the risk of certain types of cancer.
実験室実験の利点と制限
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a number of advantages and limitations for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively stable in aqueous solutions. However, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
The future of 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI research is promising, as this compound has potential to be used in the treatment of various diseases. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential to be used in the treatment of cancer and other diseases. In addition, further research should be done to explore the potential of this compound to be used in laboratory experiments, as well as to explore its potential to be used in drug delivery systems. Finally, future research should focus on exploring the potential of this compound to be used in combination with other drugs or treatments, as this may lead to more effective treatments for various diseases.
合成法
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is synthesized using a multi-step process that involves the use of chemical reagents and catalysts. The first step involves the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) with hydrazine hydrate to form 2,4-dichlorophenoxyacetylhydrazine (2,4-DCPAAH). This is followed by the reaction of 2,4-DCPAAH with 5-chloro-2-oxoindoline to form 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI.
科学的研究の応用
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been studied for its potential to act as a drug target for cancer therapy. This compound has been found to have anti-tumor and anti-inflammatory properties, and has been studied for its potential to be used in the treatment of various types of cancer. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has also been studied for its potential to be used in the treatment of other diseases, such as diabetes and Alzheimer’s disease.
特性
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVXNOWSRTHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


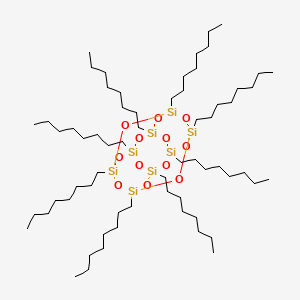
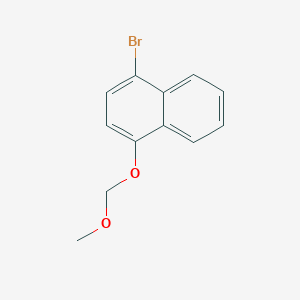
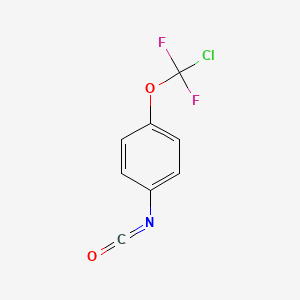
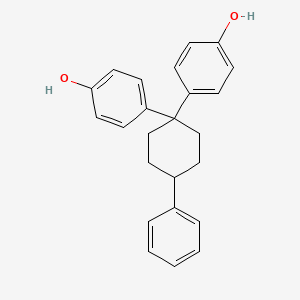




![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)
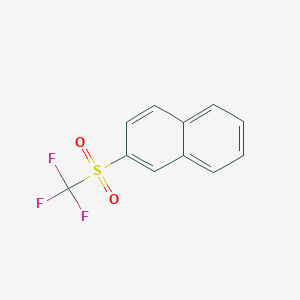
![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)